molecular formula C11H13Br2N B3238413 1-(2,6-Dibromobenzyl)pyrrolidine CAS No. 1414870-52-2

1-(2,6-Dibromobenzyl)pyrrolidine

Cat. No.: B3238413
CAS No.: 1414870-52-2
M. Wt: 319.04 g/mol
InChI Key: OQEGQDBLTFURDR-UHFFFAOYSA-N
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Description

1-(2,6-Dibromobenzyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 2,6-dibromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromobenzyl)pyrrolidine can be synthesized through a multi-step process involving the bromination of benzyl chloride followed by the reaction with pyrrolidine. The typical synthetic route involves:

    Bromination: Benzyl chloride is treated with bromine in the presence of a catalyst to yield 2,6-dibromobenzyl chloride.

    Nucleophilic Substitution: The 2,6-dibromobenzyl chloride is then reacted with pyrrolidine under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dibromobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

    Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated pyrrolidine.

Scientific Research Applications

1-(2,6-Dibromobenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,6-dibromobenzyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pyrrolidine ring provides structural stability and influences the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-(2,4-Dibromobenzyl)pyrrolidine
  • 1-(2,6-Dichlorobenzyl)pyrrolidine
  • 1-(2,6-Difluorobenzyl)pyrrolidine

Comparison: 1-(2,6-Dibromobenzyl)pyrrolidine is unique due to the presence of bromine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound exhibits distinct properties such as higher molecular weight and different electronic effects, making it suitable for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

1-[(2,6-dibromophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2N/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEGQDBLTFURDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263938
Record name Pyrrolidine, 1-[(2,6-dibromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-52-2
Record name Pyrrolidine, 1-[(2,6-dibromophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(2,6-dibromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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